molecular formula C30H20N2 B3178459 5,11-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole CAS No. 58328-30-6

5,11-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole

Cat. No. B3178459
Key on ui cas rn: 58328-30-6
M. Wt: 408.5 g/mol
InChI Key: WKAHKYDYDUMBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09293716B2

Procedure details

Indolo[3,2-b]carbazole (1.20 g, 4,68 mmol) was suspended in 48 ml of o-xylene under nitrogen and treated with iodobenzene (2.10 g, 10.3 mmol) followed by the sodium t-butoxide (1.35 g, 14.0 mmol), tri-t-butylphosphine (0.15 g, 0.74 mmol) and palladium dibenzylideneacetone (0.34 g, 0.37 mmol). The resulting mixture was heated to 120° C. and stirred for 20 minutes. It was then cooled to room temperature filtered through a short pad of silica gel and the pad washed with toluene. The combined filtrates were combined and concentrated to dryness to afford a dark-colored solid. Purification using a Biotage® automated flash purification system afforded 0.640 g of N,N′-bis(phenyl)-indolo[3,2-b]carbazole with a purity of 99.7%. MP=306.5° C.; Tg=238.9° C.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
1.35 g
Type
reactant
Reaction Step Three
Quantity
0.15 g
Type
reactant
Reaction Step Four
Quantity
48 mL
Type
solvent
Reaction Step Five
Name
palladium dibenzylideneacetone
Quantity
0.34 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][CH:4]=[C:3]2[N:7]=[C:8]3[CH:20]=[C:19]4[C:11](=[N:12][C:13]5[C:18]4=[CH:17][CH:16]=[CH:15][CH:14]=5)[CH:10]=[C:9]3[C:2]=12.I[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.C[C:29]([CH3:32])([O-])[CH3:30].[Na+].[C:34](P(C(C)(C)C)C(C)(C)C)(C)([CH3:36])[CH3:35]>CC1C=CC=CC=1C.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.[Pd]>[C:22]1([N:7]2[C:8]3[C:9](=[CH:10][C:11]4[N:12]([C:30]5[CH:29]=[CH:32][CH:36]=[CH:34][CH:35]=5)[C:13]5[C:18]([C:19]=4[CH:20]=3)=[CH:17][CH:16]=[CH:15][CH:14]=5)[C:2]3[C:3]2=[CH:4][CH:5]=[CH:6][CH:1]=3)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C1=C2C(=CC=C1)N=C1C2=CC2=NC3=CC=CC=C3C2=C1
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
IC1=CC=CC=C1
Step Three
Name
Quantity
1.35 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Four
Name
Quantity
0.15 g
Type
reactant
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Step Five
Name
Quantity
48 mL
Type
solvent
Smiles
CC=1C=CC=CC1C
Step Six
Name
palladium dibenzylideneacetone
Quantity
0.34 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a short pad of silica gel
WASH
Type
WASH
Details
the pad washed with toluene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to afford a dark-colored solid
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
flash purification system

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C2=CC=CC=C2C2=CC=3N(C4=CC=CC=C4C3C=C21)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.64 g
YIELD: CALCULATEDPERCENTYIELD 211.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.